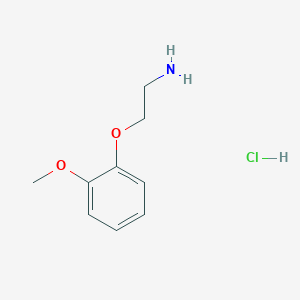

2-(2-Methoxyphenoxy)ethylamine hydrochloride

Beschreibung

The exact mass of the compound 2-(2-methoxyphenoxy)ethanamine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Methoxyphenoxy)ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenoxy)ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-4-2-3-5-9(8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWPXZOMSZABHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376403 | |

| Record name | 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64464-07-9 | |

| Record name | Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64464-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxy-phenoxy)ethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Methoxyphenoxy)ethylamine hydrochloride CAS number

Topic: Technical Profile: 2-(2-Methoxyphenoxy)ethylamine Hydrochloride CAS Number: 64464-07-9 (Hydrochloride Salt) | 1836-62-0 (Free Base)

Part 1: Executive Summary

2-(2-Methoxyphenoxy)ethylamine hydrochloride is a critical aryloxyalkylamine intermediate primarily utilized in the pharmaceutical manufacturing of non-selective beta-blockers and alpha-1 blockers. Its most significant industrial application is as the nucleophilic "tail" moiety in the synthesis of Carvedilol , a blockbuster drug for congestive heart failure and hypertension.

Beyond its role as a building block, the compound possesses intrinsic pharmacological activity, acting as a partial agonist at 5-HT1A receptors and an antagonist at

Part 2: Chemical Identity & Properties

The compound exists commercially as a hydrochloride salt to ensure stability and solubility. Researchers must distinguish between the salt and free base forms during stoichiometric calculations for synthesis.

Table 1: Physicochemical Profile[2][3]

| Property | Hydrochloride Salt | Free Base |

| CAS Number | 64464-07-9 | 1836-62-0 |

| IUPAC Name | 2-(2-Methoxyphenoxy)ethanamine hydrochloride | 2-(2-Methoxyphenoxy)ethanamine |

| Synonyms | Carvedilol Impurity E; 1-(2-Aminoethoxy)-2-methoxybenzene HCl | Guaiacoxyethylamine |

| Formula | ||

| Molecular Weight | 203.67 g/mol | 167.21 g/mol |

| Appearance | White to off-white crystalline powder | Colorless to pale yellow liquid |

| Melting Point | 107–109 °C | N/A (Liquid at RT) |

| Solubility | Soluble in Water, Methanol; Slightly soluble in DMSO | Soluble in Organic Solvents (DCM, EtOAc) |

| Acidity (pKa) | ~9.5 (Amine protonation) | Basic amine |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 2-(2-Methoxyphenoxy)ethylamine hydrochloride typically proceeds via the alkylation of Guaiacol (2-methoxyphenol). Two primary routes are employed depending on scale and safety constraints.

Route A: The Chloroethylamine Method (Industrial Standard)

This route is preferred for large-scale manufacturing due to the availability of reagents, though it requires careful control of pH to prevent polymerization of the aziridinium intermediate generated in situ.

-

Reagents: Guaiacol, 2-Chloroethylamine hydrochloride, Sodium Hydroxide (NaOH), Water/Toluene.

-

Mechanism: Williamson ether synthesis.

-

Protocol:

-

Step 1: Guaiacol is dissolved in aqueous NaOH to form sodium guaiacolate.

-

Step 2: 2-Chloroethylamine HCl is added. The mixture is heated to reflux (80-100°C).

-

Step 3: The free base is extracted into Toluene.

-

Step 4: HCl gas or conc. HCl is introduced to precipitate the hydrochloride salt.

-

Step 5: Recrystallization from Ethanol/Isopropanol.

-

Route B: The Nitrile Reduction Method (High Purity)

Used when avoiding dimerization impurities is critical.

-

Reagents: Guaiacol, Chloroacetonitrile, Potassium Carbonate, Lithium Aluminum Hydride (LiAlH4) or Hydrogen/Raney Nickel.

-

Protocol:

-

Step 1: Alkylation of Guaiacol with Chloroacetonitrile to form (2-Methoxyphenoxy)acetonitrile.

-

Step 2: Catalytic hydrogenation or hydride reduction of the nitrile group to the primary amine.

-

Visualizing the Synthesis Pathways

Figure 1: Comparison of the direct alkylation (top) and nitrile reduction (bottom) synthesis routes.

Part 4: Applications in Drug Discovery (Carvedilol Synthesis)

The primary value of this compound lies in its role as a nucleophile in the synthesis of Carvedilol . The reaction involves the opening of an epoxide ring on the carbazole moiety.

Mechanism of Action in Synthesis

The amine group of 2-(2-Methoxyphenoxy)ethylamine attacks the less hindered carbon of the epoxide ring in 4-(2,3-epoxypropoxy)carbazole. This is a regioselective

Critical Quality Attribute (CQA): The purity of the amine is vital. Presence of secondary amine impurities (dimers) leads to "Bis-Carvedilol" impurities which are difficult to remove and have strict pharmacopeial limits (USP < 0.15%).

Carvedilol Synthesis Workflow

Figure 2: The industrial workflow for converting the amine intermediate into Carvedilol.

Part 5: Analytical Characterization

To ensure the material meets "Pharma Grade" standards, the following analytical methods are recommended.

HPLC Method (Purity & Impurities)

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 80% B over 20 minutes.

-

Detection: UV at 220 nm and 254 nm.

-

Target: Purity > 98.0%; Single max impurity < 0.5%.

Proton NMR ( -NMR) in DMSO-

Expect the following signals confirming the structure:

-

8.2 ppm (br s, 3H): Ammonium protons (

- 6.8 - 7.0 ppm (m, 4H): Aromatic protons (Guaiacol ring).

-

4.2 ppm (t, 2H):

-

3.8 ppm (s, 3H):

-

3.1 ppm (t, 2H):

Part 6: Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and face shield are mandatory. Use a fume hood to avoid inhalation of dust.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a cool, dry place. Desiccate at room temperature.

-

First Aid: In case of contact with eyes, rinse immediately with polyethylene glycol 400, then plenty of water.

-

References

-

PubChem. (2025).[2] 2-(2-Methoxyphenoxy)ethylamine hydrochloride (Compound Summary).[1][4][2][5][6] National Library of Medicine. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2-(2-Methoxyphenoxy)ethylamine hydrochloride | 64464-07-9 [chemicalbook.com]

- 5. 2-(2-Methoxyphenoxy)ethylamine Hydrochloride | 64464-07-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

Comprehensive Physical and Physicochemical Profiling of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride

[1]

Executive Summary & Chemical Identity

2-(2-Methoxyphenoxy)ethylamine Hydrochloride (CAS: 64464-07-9) is the hydrochloride salt of a primary amine ether.[1] Structurally, it consists of a guaiacol (2-methoxyphenol) moiety ether-linked to an ethylamine chain.[1] It is widely recognized in pharmaceutical development as Carvedilol Impurity E (EP/USP standards).[1]

Its significance lies in its dual role:

-

Synthetic Intermediate: A precursor in the alkylation steps for Carvedilol and Amosulalol.[1]

-

Quality Control Standard: A critical reference marker for monitoring process-related impurities in active pharmaceutical ingredients (APIs).[1]

Chemical Identification Table

| Parameter | Detail |

| IUPAC Name | 2-(2-Methoxyphenoxy)ethanamine hydrochloride |

| Common Synonyms | 1-(2-Aminoethoxy)-2-methoxybenzene HCl; Carvedilol Impurity E |

| CAS Number (HCl Salt) | 64464-07-9 |

| CAS Number (Free Base) | 1836-62-0 |

| Molecular Formula | C |

| Molecular Weight | 203.67 g/mol |

| SMILES | COC1=CC=CC=C1OCC[NH3+].[Cl-] |

Physicochemical Characterization

The following data aggregates experimental values and predictive models for the hydrochloride salt.

Physical Properties Matrix

| Property | Value / Observation | Context & Implications |

| Physical State | White to off-white crystalline powder | High purity standards typically appear as defined crystals.[1] |

| Melting Point | 107 – 109 °C | Sharp melting range indicates high crystallinity.[1] Broadening suggests moisture absorption.[1][4] |

| Hygroscopicity | Hygroscopic | Critical: Must be stored under inert gas (Argon/Nitrogen).[1] Rapidly absorbs atmospheric moisture, altering weighing accuracy.[1] |

| Solubility (Water) | High (>50 mg/mL) | The ionic nature of the HCl salt confers excellent aqueous solubility compared to the oil-based free base.[1] |

| Solubility (Organic) | DMSO, Methanol, Ethanol | Soluble in polar organic solvents; practically insoluble in non-polar solvents (Hexane, Toluene).[1] |

| pKa (Predicted) | ~9.2 – 9.4 (Amine) | The |

| LogP (Free Base) | 0.7 | Indicates moderate lipophilicity; the salt form partitions heavily into the aqueous phase.[1] |

Structural Characterization & Spectroscopy

Accurate identification relies on specific spectral signatures.[1] The phenoxy and ethyl chains provide distinct NMR signals.[1]

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d

-

8.15 ppm (br s, 3H): Ammonium protons (

- 6.8 – 7.0 ppm (m, 4H): Aromatic protons of the guaiacol ring.[1] The 1,2-disubstitution pattern creates a characteristic multiplet.[1]

-

4.18 ppm (t, 2H): Methylene group adjacent to Oxygen (

-

3.78 ppm (s, 3H): Methoxy group (

-

3.15 ppm (t, 2H): Methylene group adjacent to Nitrogen (

Infrared Spectroscopy (FT-IR)[1]

-

2800 – 3000 cm

: C-H stretching (Alkyl & Aromatic). -

2600 – 3200 cm

(Broad): N-H stretching of the ammonium salt (often overlaps C-H region).[1] -

1590, 1500 cm

: Aromatic C=C skeletal vibrations.[1] -

1250 cm

: Aryl alkyl ether C-O-C asymmetric stretch (Strong band).[1] -

740 cm

: Ortho-substituted benzene ring out-of-plane bending.[1]

Experimental Protocols

These protocols are designed to ensure reproducibility and safety.[1]

Protocol A: Preparation of HPLC Reference Standard Stock Solution

Purpose: To prepare a stable 1.0 mg/mL stock solution for impurity profiling. Pre-requisite: Handle in a humidity-controlled environment or glovebox due to hygroscopicity.[1]

-

Weighing: Accurately weigh 20.37 mg of 2-(2-Methoxyphenoxy)ethylamine HCl into a 20 mL amber volumetric flask.

-

Note: Amber glass prevents potential photodegradation over long-term storage.[1]

-

-

Dissolution: Add 10 mL of Diluent (50:50 Methanol:Water v/v). Sonicate for 2 minutes.

-

Volume Make-up: Dilute to volume with Diluent.[1] Invert 10 times to mix.

-

Filtration: Filter through a 0.22 µm PVDF syringe filter into an HPLC vial.

-

Storage: Store at 2–8°C. Stable for 7 days.

Protocol B: Salt Formation & Recrystallization (Purification)

Purpose: To convert the free base (oil) into the stable HCl salt or purify degraded salt.[1]

-

Dissolution: Dissolve 10 g of crude 2-(2-Methoxyphenoxy)ethylamine (Free Base) in 50 mL of anhydrous Isopropanol (IPA).

-

Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add concentrated Hydrochloric Acid (37%) or HCl in Dioxane (4M) dropwise with vigorous stirring.

-

Crystallization: A white precipitate will form.[1] Stir at 0°C for 1 hour to maximize yield.

-

Isolation: Filter the solid using a vacuum Buchner funnel.

-

Washing: Wash the filter cake with 20 mL of cold, anhydrous Diethyl Ether to remove residual acid and non-polar impurities.[1]

-

Drying: Dry in a vacuum oven at 40°C for 12 hours. Store under Nitrogen.[1]

Synthesis & Degradation Pathways

The following diagram illustrates the synthesis of the compound from Guaiacol and its subsequent role in the Carvedilol pathway.[1]

Figure 1: Synthesis workflow from Guaiacol to the HCl salt and its downstream application in Carvedilol production.

Handling, Stability & Safety (SDS Summary)

Stability Profile

-

Thermal Stability: Stable up to melting point (~107°C).[1] Avoid temperatures >40°C for long-term storage.[1]

-

Reactivity: Incompatible with strong oxidizing agents.[1][6] The primary amine group reacts readily with aldehydes, acid chlorides, and anhydrides.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The substance is hygroscopic; moisture absorption leads to deliquescence and hydrolysis risks.[1]

Safety Hazards (GHS Classification)

References

Sources

- 1. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Methoxyphenoxy)ethylamine - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]

- 3. 2-(2-Methoxyphenoxy)ethylamine hydrochloride Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-(2-Methoxy Phenoxy) Ethylamine HCl: Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

- 5. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

- 6. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

- 7. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

2-(2-Methoxyphenoxy)ethylamine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(2-Methoxyphenoxy)ethylamine hydrochloride (CAS: 64464-07-9), a key pharmaceutical intermediate in the synthesis of Carvedilol.[1][2][3] While quantitative aqueous solubility data for this specific compound is not extensively published in peer-reviewed literature, this guide synthesizes available information from technical data sheets and the established physicochemical principles governing amine hydrochlorides. By understanding the theoretical framework, researchers can predict solubility behavior and design robust experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

2-(2-Methoxyphenoxy)ethylamine hydrochloride is a primary amine salt that serves as a crucial building block in the synthesis of Carvedilol, a non-selective beta-blocker used to treat heart failure and hypertension.[4] In any multi-step chemical synthesis, particularly in a pharmaceutical context, the solubility of intermediates is a paramount concern. It directly dictates the choice of reaction solvents, purification methods (such as crystallization), and overall process efficiency. Poorly characterized solubility can lead to issues with reaction kinetics, yield, and purity of the final active pharmaceutical ingredient (API).

This guide moves beyond a simple recitation of data points to explain the causal relationships between the molecular structure of 2-(2-Methoxyphenoxy)ethylamine hydrochloride and its solubility characteristics. We will explore the fundamental principles of solubility, detail a rigorous protocol for its experimental determination, and provide a framework for interpreting the results within the context of drug development.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a compound is not a single, immutable value but is dependent on a dynamic interplay of factors. For an amine salt like 2-(2-Methoxyphenoxy)ethylamine hydrochloride, the most critical of these are the equilibrium between its salt and free base forms, the pH of the medium, and the nature of the solvent.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the solid and solution phases are in equilibrium.[5] This value is intrinsic to the compound and is determined using methods that allow sufficient time for this equilibrium to be reached, such as the shake-flask method.[6]

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It reflects the concentration at which a compound, typically dissolved first in a solvent like DMSO, precipitates out when added to an aqueous buffer.[2][7] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated, metastable state.[5] For process chemistry and formulation, thermodynamic solubility is the more relevant and reliable metric.

The Role of pKa and pH: The Henderson-Hasselbalch Relationship

2-(2-Methoxyphenoxy)ethylamine hydrochloride is the salt of a weak base (2-(2-Methoxyphenoxy)ethylamine) and a strong acid (HCl). In an aqueous solution, it exists in equilibrium with its un-ionized free base form. The ratio of these two forms is governed by the pH of the solution and the pKa of the amine, as described by the Henderson-Hasselbalch equation.

The predicted pKa of the conjugate acid of 2-(2-Methoxyphenoxy)ethylamine is approximately 8.55.[8] This is a pivotal value.

-

At pH values significantly below the pKa (e.g., pH 1-6): The amine will be predominantly in its protonated, cationic form (R-NH₃⁺). This ionic form is polar and interacts favorably with polar solvents like water, leading to higher aqueous solubility.

-

At pH values above the pKa (e.g., pH 9-12): The amine will be deprotonated into its neutral, free base form (R-NH₂). This form is less polar and thus significantly less soluble in water.

This relationship explains why amine-containing drugs are often formulated as hydrochloride salts to enhance their water solubility and bioavailability.[9][10]

Caption: Influence of pH on the solubility of an amine salt.

Lipophilicity (LogP) and Organic Solvents

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like (non-polar) environment versus an aqueous one. It is determined for the neutral form of the molecule. The predicted LogP for the free base 2-(2-Methoxyphenoxy)ethylamine is approximately 0.7 to 1.03, indicating moderate lipophilicity.[4][11]

This value helps explain the compound's solubility in organic solvents. A moderate LogP suggests that while the hydrochloride salt is water-soluble, the free base will have appreciable solubility in various organic solvents, which is crucial for its use in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(2-Methoxyphenoxy)ethylamine hydrochloride is presented below.

| Property | Value | Reference(s) |

| CAS Number | 64464-07-9 | [12] |

| Molecular Formula | C₉H₁₄ClNO₂ | [12] |

| Molecular Weight | 203.67 g/mol | [12] |

| Appearance | White to off-white crystalline solid/powder | [12] |

| Melting Point | 107-109 °C | [12] |

| Predicted pKa (of conjugate acid) | ~8.55 | [8] |

| Predicted LogP (of free base) | ~0.7 - 1.03 | [4][11] |

Summary of Known Solubility Data

While precise quantitative data from peer-reviewed studies are scarce, technical data sheets from various suppliers provide a qualitative and semi-quantitative overview of the compound's solubility.

| Solvent | Reported Solubility | Reference(s) |

| Water | Soluble / Highly Soluble | |

| Methanol | Soluble / Slightly Soluble | [12] |

| Ethanol | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [12] |

Expert Insight: The conflicting reports for methanol and DMSO solubility ("soluble" vs. "slightly soluble") highlight the importance of standardized experimental determination. These discrepancies can arise from differences in material purity, temperature, or the methodology used (kinetic vs. thermodynamic). The general description of being "highly soluble" in water is consistent with the behavior of a primary amine hydrochloride salt.

A Self-Validating Protocol for Thermodynamic Aqueous Solubility Determination

To generate reliable and reproducible solubility data, a rigorous, self-validating experimental protocol is required. The industry-standard shake-flask method is described below. This protocol is designed to determine the thermodynamic equilibrium solubility, which is the most relevant value for process development and pre-formulation studies.

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffers covering the relevant physiological and process pH range (e.g., pH 1.2, 4.5, and 6.8) as per USP standards.

-

Addition of Compound: To a series of glass vials in triplicate for each pH, add an excess amount of 2-(2-Methoxyphenoxy)ethylamine hydrochloride.

-

Causality: Adding an excess of the solid is critical. The continued presence of the solid phase at the end of the experiment is the primary validation that an equilibrium of a saturated solution has been achieved.[6]

-

-

Equilibration: Add a precise volume of the prepared buffer to each vial. Seal the vials and place them in an incubator shaker or on a rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period, typically 24 to 48 hours.

-

Causality: Constant temperature is crucial as solubility is temperature-dependent.[6] The extended agitation time is necessary to ensure the system reaches thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended, where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) to find the point at which the concentration in solution no longer increases.

-

-

Phase Separation: After the equilibration period, allow the vials to stand briefly to let the excess solid settle. Separate the solid from the liquid phase. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to draw the supernatant. Pre-saturating the filter by discarding the first portion of the filtrate is crucial to avoid loss of the compound due to adsorption.

-

-

Sample Preparation and Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with an appropriate mobile phase to a concentration within the linear range of a previously established calibration curve. Analyze the concentration using a validated HPLC-UV method.

-

Final Validation: After sampling, visually inspect each vial to confirm that excess solid material remains. If no solid is present, the experiment for that data point is invalid and must be repeated with more starting material.

Conclusion for the Researcher

While a definitive, published quantitative value for the aqueous solubility of 2-(2-Methoxyphenoxy)ethylamine hydrochloride is elusive, this guide provides the necessary framework for any researcher to understand and determine it with confidence. The compound is the hydrochloride salt of a weak base and is expected to exhibit significantly higher solubility at acidic pH (below its pKa of ~8.55) compared to neutral or basic conditions. Its qualitative solubility in polar organic solvents like methanol and ethanol is well-reported. For any application in pharmaceutical development, from synthesis to formulation, it is imperative to determine the thermodynamic equilibrium solubility under specific process-relevant conditions using a robust protocol, such as the shake-flask method detailed herein. This ensures data integrity and supports the successful development of robust and reproducible manufacturing processes.

References

-

Vihita Bio Chem Pvt Ltd. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. Retrieved February 7, 2026, from [Link]

-

Al-Ghaban, F., & Al-Khedairy, E. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 21(3), 93. [Link]

-

Vihita Bio Chem Pvt Ltd. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. Retrieved February 7, 2026, from [Link]

-

United States Biological. (n.d.). 2-(2-Methoxyphenoxy)ethylamine, Hydrochloride. Retrieved February 7, 2026, from [Link]

-

A B Enterprises. (n.d.). 2-(2-Methoxyphenoxy)Ethylamine Hydrochloride CAS: 64464-07-9. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved February 7, 2026, from [Link]

-

ChemBK. (2024, April 9). 2-(2-Methoxyphenoxy)Ethylamine Hydrochloride. Retrieved February 7, 2026, from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved February 7, 2026, from [Link]

- Patel, R. P., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 7, 2026, from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved February 7, 2026, from [Link]

-

USP. (2012, December 15). USP DESCRIPTION AND SOLUBILITY.pdf. Retrieved February 7, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved February 7, 2026, from [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved February 7, 2026, from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved February 7, 2026, from [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2019, May 14). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 7, 2026, from [Link]

-

PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved February 7, 2026, from [Link]

-

European Patent Office. (2010, August 4). PROCESS FOR THE PREPARATION OF CARVEDILOL. Retrieved February 7, 2026, from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 7, 2026, from [Link]

Sources

- 1. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol--Case Example of a Weakly Basic BCS Class II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 4. Page not found - Documentation [docs.chemaxon.com:443]

- 5. US7485663B2 - Carvedilol - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(2-Methoxyphenoxy)ethylamine hydrochloride | 64464-07-9 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 2-(2-Methoxy Phenoxy) Ethylamine HCl: Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

Navigating the Thermal Landscape of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of 2-(2-Methoxyphenoxy)ethylamine hydrochloride, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Carvedilol and Tamsulosin.[1] A critical examination of available data reveals significant discrepancies in the reported melting points of this compound. This guide elucidates the underlying scientific principles governing these variations, with a primary focus on the roles of hydration states and potential polymorphism. By synthesizing information from various sources, this document offers a detailed protocol for accurate melting point determination and provides expert insights into the synthesis, purification, and solid-state characterization of 2-(2-Methoxyphenoxy)ethylamine hydrochloride, thereby empowering researchers to ensure the quality and consistency of this vital pharmaceutical intermediate.

Introduction: The Significance of a Seemingly Simple Physical Constant

2-(2-Methoxyphenoxy)ethylamine hydrochloride, with the CAS Number 64464-07-9, is a crucial building block in the pharmaceutical industry.[1] Its structural integrity and purity are paramount to the successful synthesis of downstream APIs. The melting point of a crystalline solid is one of the most fundamental and accessible indicators of its purity and identity. A sharp and well-defined melting range is traditionally associated with a high degree of purity, while a broad and depressed melting range often signifies the presence of impurities.

However, in the case of 2-(2-Methoxyphenoxy)ethylamine hydrochloride, a survey of commercially available materials and literature sources reveals a perplexing array of melting point ranges. This variability can lead to confusion and uncertainty in a research and development setting, potentially impacting the reproducibility of synthetic processes and the quality of the final drug substance. This guide aims to demystify these discrepancies by providing a thorough scientific exploration of the factors influencing the melting point of this compound.

Deconstructing the Discrepancies: The Critical Role of Hydration and Solid-State Forms

The significant variation in the reported melting points of 2-(2-Methoxyphenoxy)ethylamine hydrochloride is not arbitrary. It is a direct manifestation of the compound's solid-state chemistry, primarily the existence of different hydration states and the potential for polymorphism.

The Impact of Hydration: Anhydrous vs. Monohydrate Forms

A key finding from the analysis of available data is the existence of at least two forms of 2-(2-Methoxyphenoxy)ethylamine hydrochloride: an anhydrous form and a monohydrate form. The presence of water molecules within the crystal lattice significantly alters the intermolecular forces, leading to a different, and in this case, lower melting point for the hydrated form.

One supplier, Tokyo Chemical Industry (TCI), has explicitly addressed this issue, stating that they have removed the term "Hydrate" from their product name to avoid confusion, as both the anhydrous and hydrated forms share the same CAS number. They consider the water content as an impurity, which is a critical consideration for researchers.

Potential for Polymorphism

Summary of Reported Melting Points

To provide a clear overview of the existing data, the following table summarizes the various reported melting points for 2-(2-Methoxyphenoxy)ethylamine hydrochloride from a range of sources.

| Reported Melting Point (°C) | Likely Form | Source(s) |

| 80-90 | Hydrated | Patent (WO2009128088A2) |

| 86-89 | Monohydrate | Commercial Supplier |

| 88-92 | Not Specified | Commercial Supplier |

| 107-109 | Anhydrous | Multiple Commercial Suppliers |

| 128-132 | Not Specified | Commercial Supplier |

This table highlights the bimodal distribution of melting points, with a cluster in the 80-92°C range, likely corresponding to the hydrated form, and another at 107-109°C, which is more consistent with the anhydrous form. The 128-132°C value may represent a different polymorph or could be an outlier, emphasizing the need for careful in-house characterization.

Best Practices for Accurate Melting Point Determination: An Experimental Protocol

Given the variability in the solid-state forms of 2-(2-Methoxyphenoxy)ethylamine hydrochloride, a standardized and meticulously executed protocol for melting point determination is essential for achieving reliable and reproducible results.

Principle

The melting point is determined by heating a small, finely powdered sample in a capillary tube and observing the temperature at which the substance transitions from a solid to a liquid. A pure substance will have a sharp melting range (typically 0.5-1.0°C), while an impure substance will exhibit a depressed and broadened melting range.

Materials and Equipment

-

Melting point apparatus (e.g., digital melting point apparatus, Thiele tube)

-

Capillary tubes (sealed at one end)

-

2-(2-Methoxyphenoxy)ethylamine hydrochloride sample

-

Spatula

-

Mortar and pestle

-

Calibrated thermometer or temperature probe

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Carefully pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.

-

-

Calibration:

-

Before analyzing the sample, it is crucial to calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.

-

-

Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid (e.g., 10-15°C per minute) to approach the expected melting point quickly.

-

Approximately 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for accurate determination.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

-

The melting range is reported as T1 - T2.

-

-

Mixed Melting Point Technique for Identity Confirmation:

-

To confirm the identity of a sample, a mixed melting point determination can be performed.

-

Mix an equal amount of the unknown sample with a known, pure reference standard of 2-(2-Methoxyphenoxy)ethylamine hydrochloride.

-

Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the pure reference standard, the unknown sample is likely the same compound.

-

Causality Behind Experimental Choices

-

Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting range.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the sample and the thermometer to remain in equilibrium, preventing an overestimation of the melting point.

-

Calibration: Calibration with certified standards ensures the accuracy of the temperature readings from the apparatus.

The Influence of Synthesis and Purification on Solid-State Form

The synthetic route and subsequent purification methods employed in the preparation of 2-(2-Methoxyphenoxy)ethylamine hydrochloride can significantly impact the resulting solid-state form and, consequently, its melting point.

Several synthetic pathways to 2-(2-Methoxyphenoxy)ethylamine have been described in the patent literature. One common route involves the reaction of guaiacol with a suitable two-carbon electrophile, followed by conversion of a functional group to the amine. The final step typically involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid in an appropriate solvent.

The choice of solvent for salt formation and crystallization is a critical determinant of the resulting solid form. Crystallization from aqueous or highly hygroscopic solvents is more likely to yield a hydrated form. Conversely, crystallization from anhydrous, non-polar solvents is more likely to produce an anhydrous form. The rate of cooling, agitation, and the presence of seed crystals can also influence the polymorphic outcome.

It is therefore imperative for researchers to be aware of the synthetic and purification history of the 2-(2-Methoxyphenoxy)ethylamine hydrochloride they are using, as this can provide valuable clues about its likely solid-state form and expected melting point range.

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed in this guide, the following diagrams have been created using Graphviz.

Caption: Workflow for Accurate Melting Point Determination.

Caption: Relationship Between Solid-State Forms.

Conclusion and Recommendations

The melting point of 2-(2-Methoxyphenoxy)ethylamine hydrochloride is not a single, fixed value but rather a property that is highly dependent on the solid-state form of the material. The presence of water of hydration is a primary contributor to the lower melting point ranges observed, while different polymorphs of the anhydrous form may also exist.

For researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate, the following recommendations are crucial:

-

Assume Variability: Do not assume that all batches of 2-(2-Methoxyphenoxy)ethylamine hydrochloride will have the same melting point.

-

Characterize In-House: Whenever possible, characterize the received material using techniques such as melting point determination, and ideally, thermal analysis (DSC/TGA) and spectroscopy (FTIR) to understand its solid-state form.

-

Follow a Rigorous Protocol: Employ a standardized and well-calibrated method for melting point determination to ensure accurate and reproducible results.

-

Consider the Source: Be mindful of the synthesis and purification history of the material, as this can provide insights into its likely physical properties.

-

Control for Water Content: If the anhydrous form is required for a specific process, ensure that the material is properly dried and stored in a desiccated environment to prevent hydration.

By understanding the factors that influence the melting point of 2-(2-Methoxyphenoxy)ethylamine hydrochloride and by implementing rigorous analytical practices, researchers can ensure the quality and consistency of their work, ultimately contributing to the development of safe and effective pharmaceuticals.

References

- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

A Comprehensive Technical Guide to 2-(2-Methoxyphenoxy)ethylamine Hydrochloride: Properties, Applications, and Experimental Protocols

Abstract

This technical guide provides an in-depth analysis of 2-(2-Methoxyphenoxy)ethylamine hydrochloride (CAS No: 64464-07-9), a pivotal chemical entity in pharmaceutical development and neurological research. This document details its fundamental physicochemical properties, including its precise molecular weight, and explores its complex pharmacological profile as a mixed-action agent at serotonergic and adrenergic receptors. We present its significant application as a key intermediate in the synthesis of Carvedilol and its use as a certified analytical standard. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the preparation of standard solutions and proper handling, designed for researchers and scientists in drug development. The content is structured to provide both foundational knowledge and actionable methodologies, ensuring scientific integrity and practical utility.

Introduction

2-(2-Methoxyphenoxy)ethylamine hydrochloride is a high-purity chemical compound with significant relevance in the pharmaceutical industry[1]. It is primarily recognized as a crucial pharmaceutical intermediate, most notably in the manufacturing pathway of Carvedilol, a widely used beta-blocker for treating heart failure and high blood pressure[1]. Beyond its role in synthesis, its unique pharmacological characteristics make it a valuable tool for neurological research[2]. The compound exhibits a dual-action mechanism, functioning as a partial agonist at the 5-HT1A serotonin receptor and as an antagonist at the α1-adrenergic receptor[2]. This profile makes it a compound of interest for investigating potential therapeutic avenues for neurological conditions such as anxiety, depression, and psychosis[2]. This guide serves as a comprehensive resource for professionals requiring a deep technical understanding of this versatile molecule.

Physicochemical Properties

The precise characterization of a compound's physical and chemical properties is fundamental to its reliable application in research and manufacturing. 2-(2-Methoxyphenoxy)ethylamine hydrochloride is typically supplied as a white to off-white crystalline powder with a purity of 98-99%[1][2]. It is known to be highly soluble in water[1].

Key quantitative data are summarized in the table below for easy reference. It is critical to distinguish between the anhydrous and monohydrate forms, as their molecular weights differ, which can impact stoichiometric calculations in synthesis and concentration calculations for analytical standards.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO₂ | [2] |

| Molecular Weight (Anhydrous) | 203.67 g/mol | [1][2] |

| Molecular Weight (Monohydrate) | 221.68 g/mol | |

| CAS Number | 64464-07-9 | [1][2][3] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Purity (Typical) | ≥98.0% | [2] |

| Storage Conditions | Room temperature, keep away from moisture | [1][2] |

Pharmacological Profile and Mechanism of Action

The utility of 2-(2-Methoxyphenoxy)ethylamine hydrochloride in neuroscience research stems from its specific and dual interaction with key G-protein coupled receptors (GPCRs) involved in neurotransmission.

-

5-HT1A Receptor Partial Agonism: The compound acts as a partial agonist at the serotonin 1A receptor (5-HT1A)[2]. Unlike a full agonist, a partial agonist elicits a submaximal response even at full receptor occupancy. This property is crucial in therapeutic contexts, as it can modulate serotonergic activity without causing overstimulation, potentially offering a more balanced effect in treating disorders like anxiety and depression.

-

α1-Adrenergic Receptor Antagonism: Simultaneously, the compound functions as an antagonist at α1-adrenergic receptors[2]. By blocking these receptors, it inhibits the signaling cascade normally initiated by catecholamines like norepinephrine. This antagonistic action is relevant to its structural relationship with Carvedilol and is a key mechanism in modulating blood pressure and autonomic nervous system responses.

This mixed agonist/antagonist profile allows researchers to probe the intricate relationship between the serotonergic and adrenergic systems in the central nervous system.

Caption: Dual receptor activity of the title compound.

Applications in Research and Drug Development

The compound's applications are twofold, serving both as a building block in chemical synthesis and as a specialized tool for analytical and pharmacological studies.

-

Pharmaceutical Intermediate: Its primary industrial use is as a starting material or intermediate in the multi-step synthesis of Carvedilol[1]. The structural backbone of 2-(2-Methoxyphenoxy)ethylamine is clearly identifiable within the final Carvedilol molecule, making its purity and consistent supply critical for drug manufacturing.

-

Analytical Standard: The compound is available as an analytical standard, sometimes specified as "Carvedilol Related Compound E (USP)". In this capacity, it is used as a reference marker in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Its purpose is to identify and quantify its presence as a potential impurity in final batches of Carvedilol, ensuring the drug product meets stringent regulatory standards for safety and quality.

-

Pharmacological Research Tool: As detailed in the previous section, its specific receptor binding profile makes it a valuable probe for studying the 5-HT1A and α1-adrenergic systems. It can be used in in-vitro binding assays or in-vivo animal models to investigate receptor function and its role in neurological disease pathways[2].

Experimental Protocols

Adherence to precise and validated protocols is essential for generating reproducible and reliable scientific data. The following sections provide detailed methodologies for common laboratory procedures involving this compound.

Protocol 5.1: Preparation of a 1 mg/mL Primary Stock Solution for HPLC Analysis

This protocol describes the preparation of a concentrated stock solution, which can then be serially diluted to create calibration standards for quantifying the compound as a pharmaceutical impurity.

Causality: The use of an analytical balance and Class A volumetric glassware is non-negotiable for achieving the high degree of accuracy required for a primary analytical standard. The choice of solvent should match the mobile phase used in the intended HPLC method to ensure peak shape integrity.

Methodology:

-

Pre-Analysis: Allow the container of 2-(2-Methoxyphenoxy)ethylamine hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could alter its weight[1].

-

Weighing: Accurately weigh approximately 10 mg of the compound using a calibrated analytical balance with a readability of at least 0.01 mg. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask.

-

Solubilization: Add approximately 7 mL of HPLC-grade methanol (or another appropriate solvent) to the flask. Gently swirl or sonicate the flask until the solid is completely dissolved.

-

Dilution to Volume: Once dissolved and cooled to ambient temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

-

Labeling and Storage: Transfer the solution to a labeled, amber glass vial. Store at -20°C for up to 1 year or as per internal stability data[2]. The label should include the compound name, exact concentration, solvent, preparation date, and preparer's initials.

Caption: Workflow for preparing an analytical stock solution.

Protocol 5.2: General Handling and Storage Procedures

Proper handling and storage are paramount for maintaining the compound's purity and stability over its shelf life.

Causality: The hydrochloride salt form is hygroscopic; exposure to moisture can lead to the absorption of water, changing its effective concentration and potentially promoting degradation[1]. Storing in a desiccated environment mitigates this risk.

Methodology:

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Dispensing: Use a clean spatula for dispensing the solid powder. Avoid cross-contamination by using dedicated tools.

-

Short-Term Storage (Solid): For daily use, keep the container tightly sealed and store it in a cool, dry place away from direct light. A desiccator is recommended to protect against moisture[1].

-

Long-Term Storage (Solid): For long-term archival, store the compound at room temperature as recommended, ensuring the container is tightly sealed[2].

-

Solution Storage: As described in Protocol 5.1, solutions are best stored frozen at -20°C or -80°C in tightly capped vials to prevent solvent evaporation and degradation[2].

Safety and Handling

Based on aggregated GHS data, 2-(2-Methoxyphenoxy)ethylamine hydrochloride should be handled with care. It is classified as harmful if swallowed and can cause serious eye damage[4]. Users should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling the material.

Conclusion

2-(2-Methoxyphenoxy)ethylamine hydrochloride is a compound of significant dual utility. Its role as an indispensable intermediate for Carvedilol synthesis grounds it firmly in the pharmaceutical manufacturing sector, while its precise action on 5-HT1A and α1-adrenergic receptors makes it a valuable pharmacological tool for neuroscientists. A thorough understanding of its properties, particularly its molecular weight and handling requirements, is essential for its effective and safe use in both industrial and research settings. The protocols and data presented in this guide provide a robust framework for scientists and developers working with this important molecule.

References

-

2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. (n.d.). Vihita Bio Chem Pvt Ltd. Retrieved February 7, 2026, from [Link]

-

2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethylamine Hydrochloride: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)ethylamine hydrochloride, a key chemical intermediate in modern pharmaceutical manufacturing. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and critical role in the synthesis of active pharmaceutical ingredients (APIs), most notably Carvedilol.

Introduction: A Molecule of Dual Significance

2-(2-Methoxyphenoxy)ethylamine hydrochloride, also known by its IUPAC name 2-(2-methoxyphenoxy)ethanamine hydrochloride, is a primary amine salt of significant interest.[1] Its prominence in the pharmaceutical industry is twofold. First and foremost, it serves as an indispensable building block for the synthesis of Carvedilol, a non-selective beta/alpha-1 blocker used to treat heart failure and high blood pressure.[2][3] The reaction involves the nucleophilic attack of the primary amine on an epoxide precursor, forming the core structure of the final drug molecule.[4]

Secondly, due to its role as a key starting material, it is also classified as a critical process-related impurity in Carvedilol manufacturing, designated as "Carvedilol Related Compound E" by the United States Pharmacopeia (USP).[2][5] Consequently, its synthesis, purification, and analytical detection are of paramount importance for ensuring the quality, safety, and efficacy of the final drug product.

Section 1: Physicochemical Properties and Structural Identification

The hydrochloride salt form provides superior stability and handling characteristics compared to its free base, which exists as an air-sensitive liquid or oil.[6][7] The solid nature of the hydrochloride makes it more suitable for storage, accurate weighing, and use in industrial settings.

Chemical Structure

The molecular structure consists of a guaiacol (2-methoxyphenol) moiety linked via an ether bond to an ethylamine side chain, which is protonated to form the hydrochloride salt.

Caption: Chemical Structure of 2-(2-Methoxyphenoxy)ethylamine HCl

Key Physicochemical Data

A summary of the essential properties for both the hydrochloride salt and its corresponding free base is provided below for comparative reference.

| Property | 2-(2-Methoxyphenoxy)ethylamine Hydrochloride | 2-(2-Methoxyphenoxy)ethylamine (Free Base) | Reference(s) |

| CAS Number | 64464-07-9 | 1836-62-0 | [6] |

| Molecular Formula | C₉H₁₄ClNO₂ | C₉H₁₃NO₂ | [2][7] |

| Molecular Weight | 203.67 g/mol | 167.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | Clear, colorless to brownish liquid/oil | [2][7] |

| Melting Point | 107-109 °C | Not Applicable | [2] |

| Boiling Point | Not Applicable | 98 °C @ 0.4 mmHg | [6] |

| Solubility | Soluble in water; Slightly soluble in DMSO, Methanol | Difficult to mix with water | [2][6] |

| IUPAC Name | 2-(2-methoxyphenoxy)ethanamine hydrochloride | 2-(2-methoxyphenoxy)ethanamine | [1][6] |

| Common Synonyms | Carvedilol EP Impurity E; Carvedilol USP Related Compound E | Guaiacoxyethylamine; o-Methoxyphenoxyethamine | [5][8] |

Section 2: Synthesis Methodologies

The synthesis of 2-(2-methoxyphenoxy)ethylamine is a critical process, and several routes have been developed, each with distinct advantages and challenges related to yield, safety, and scalability. The final hydrochloride salt is typically prepared by treating the purified free base with hydrochloric acid.

Route 1: Hydrolysis of N-acetamide Precursor

This is a robust and widely cited method that proceeds in two main stages: formation of an acetamide intermediate followed by acidic hydrolysis. The use of common reagents and the avoidance of hazardous reducing agents make this pathway attractive for industrial applications.

Caption: Synthesis via Hydrolysis of the N-acetamide Intermediate.

Expertise & Causality: This method is favored because the initial Williamson ether synthesis to form the intermediate is generally high-yielding. The subsequent hydrolysis of the stable acetamide protecting group with hydrochloric acid is efficient and directly yields the desired amine salt after workup, which simplifies the process by combining deprotection and salt formation.[9]

Route 2: Reductive Amination and Hazardous Pathways

Alternative routes reported in patent literature involve more hazardous reagents, rendering them less suitable for safe commercial manufacturing. These include:

-

Reaction of Guaiacol with Bromo-acetonitrile: This is followed by reduction of the nitrile group using potent, pyrophoric hydrides like Lithium Aluminium Hydride (LiAlH₄).[10]

-

Gabriel Synthesis: Involving the reaction of 1-bromo-2-(2-methoxyphenoxy)ethane with potassium phthalimide, followed by cleavage with toxic and corrosive hydrazine hydrate.[10]

The high reactivity and stringent handling requirements for reagents like NaH, LiAlH₄, and hydrazine hydrate pose significant safety and environmental risks, driving the industry towards safer alternatives like the N-acetamide route.

Representative Lab-Scale Synthesis Protocol (Route 1)

This protocol is a representative example based on established methodologies.[9]

Step 1: Synthesis of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide

-

To a stirred solution of guaiacol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).

-

Add N-(2-chloroethyl)acetamide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (usually 8-12 hours).

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield the pure acetamide intermediate.

Step 2: Hydrolysis to 2-(2-Methoxy-phenoxy)-ethylamine hydrochloride

-

Suspend the N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide (1.0 eq) in 5N hydrochloric acid (approx. 2 mL per gram of acetamide).

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath. The product, 2-(2-Methoxyphenoxy)ethylamine hydrochloride, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold acetone or isopropanol, and dry under vacuum at 40-50 °C.

-

The typical yield for the hydrolysis step is around 75%.[9]

Section 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the compound. As a USP reference standard, well-defined analytical methods are available.

Spectroscopic and Chromatographic Profile

| Technique | Expected Results and Interpretation |

| ¹H NMR | The proton NMR spectrum provides unambiguous structural confirmation. Expected signals include: Aromatic protons (multiplets, ~6.8-7.2 ppm), a methoxy group singlet (~3.8 ppm), two ethylenic triplets corresponding to the -O-CH₂- and -CH₂-N- protons, and a broad singlet for the amine protons. The integration of these signals should correspond to the number of protons in the structure. |

| Mass Spectrometry (MS) | For the free base, Electrospray Ionization (ESI-MS) in positive mode will show a prominent molecular ion peak [M+H]⁺ at m/z 168.2.[5] |

| Infrared (IR) Spectroscopy | Key vibrational bands include C-H stretching for aromatic and aliphatic groups, a strong C-O-C (ether) stretch, and N-H stretching bands characteristic of a primary amine salt. A patent source provides an illustrative IR spectrum.[10] |

| High-Performance Liquid Chromatography (HPLC) | HPLC is the primary technique for purity assessment and assay. Purity is typically reported as >98.0% by area percentage. |

Standardized HPLC Protocol for Purity Determination

This protocol is based on methods developed for the analysis of Carvedilol and its related impurities, specifically adapted for Compound E.[11][12]

Objective: To determine the purity of 2-(2-Methoxyphenoxy)ethylamine hydrochloride and quantify any related impurities.

-

Chromatographic Conditions:

-

Column: C8 or C18 reverse-phase column (e.g., YMC-Pack Pro C8, 4.6 x 150 mm, 5 µm).[12]

-

Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, with pH adjusted to 2.0 using phosphoric acid.[11][12]

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient program is typically used to separate early-eluting polar impurities from the main analyte and any later-eluting compounds.

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 220 nm (optimal for Impurity E).[11][12]

-

Injection Volume: 10-20 µL.[11]

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

-

-

System Suitability:

-

Inject a standard solution containing known concentrations of the analyte and any relevant impurities.

-

Verify system parameters such as resolution between adjacent peaks, theoretical plates, and tailing factor to ensure the system is performing adequately before analyzing samples.

-

-

Analysis and Data Interpretation:

-

Inject the prepared sample solution.

-

Identify the peak corresponding to 2-(2-Methoxyphenoxy)ethylamine hydrochloride based on its retention time relative to a reference standard.

-

Calculate the area percentage of the main peak to determine purity.

-

Section 4: Application in Pharmaceutical Synthesis

The primary industrial application of this compound is as a nucleophilic amine component in the synthesis of Carvedilol.[6]

Synthesis of Carvedilol

The synthesis involves an epoxide ring-opening reaction. The primary amine of 2-(2-methoxyphenoxy)ethylamine attacks one of the carbon atoms of the oxirane ring in 4-(oxiran-2-ylmethoxy)-9H-carbazole. This reaction is typically carried out in a polar solvent like an alcohol at elevated temperatures.[4][13]

Caption: Reaction scheme for the synthesis of Carvedilol.

Trustworthiness: This specific reaction is well-documented in numerous patents and scientific articles.[3][4] The choice of an alcohol as a solvent is critical as it can participate in proton transfer, facilitating the ring-opening. The use of the hydrochloride salt of the amine is also possible, provided a base is present in the reaction mixture to liberate the free amine in situ.[4]

Section 5: Safety, Handling, and Storage

Proper handling and storage are crucial due to the compound's hazardous properties.

Hazard Identification

Based on aggregated GHS data, the free base is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1]

-

Skin Corrosion/Irritation: May cause severe skin burns and eye damage.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

Storage Recommendations

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be kept tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[14]

-

Best Practice: Storing at room temperature, sealed under an inert gas like argon or nitrogen, is recommended to maintain long-term purity and stability.

Conclusion

2-(2-Methoxyphenoxy)ethylamine hydrochloride is a foundational molecule in the production of Carvedilol. Its synthesis requires careful selection of pathways to balance yield with operational safety. For the drug development professional, a thorough understanding of its analytical chemistry is non-negotiable for controlling impurity profiles and ensuring the final API meets stringent regulatory standards. The data and protocols presented in this guide offer a robust framework for the safe and effective use of this important chemical intermediate.

References

- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents. [URL: https://patents.google.

- 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. [URL: https://www.exportersindia.com/beilike-chemical-co-ltd/2-2-methoxy-phenoxy-ethyl-amine-base-4648710.htm]

- 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Fisher Scientific. [URL: https://www.fishersci.com/shop/products/2-2-methoxyphenoxy-ethylamine-97-thermo-scientific/AC396910010]

- Carvedilol EP Impurity E | 64464-07-9 - SynThink Research Chemicals. [URL: https://www.synthinkchemicals.com/product/carvedilol-ep-impurity-e]

- 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Monohydrate - Analytical Standard at Best Price, Supplier in Mumbai. [URL: https://www.exportersindia.

- 2-(2-Methoxyphenoxy)ethylamine - LGC Standards. [URL: https://www.lgcstandards.com/US/en/2-%282-Methoxyphenoxy%29ethylamine/p/TRC-A608795]

- 2-(2-Methoxyphenoxy)ethylamine Hydrochloride | 64464-07-9 | TCI AMERICA. [URL: https://www.tcichemicals.com/IN/en/p/M1794]

- Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel | Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00287]

- 2-(2-Methoxyphenoxy)ethylamine hydrochloride Analytical Chemistry Chongqing Chemdad Co. [URL: https://www.chemdad.com/2-2-methoxyphenoxy-ethylamine-hydrochloride-cas-64464-07-9-analytical-chemistry.html]

- 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1713005]

- 2-(2-Methoxyphenoxy)ethylamine - Vihita Bio-Chem Pvt. Ltd. [URL: https://www.vihitabio.com/2-2-methoxyphenoxyethylamine.html]

- Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c06016]

- Carvedilol Related Compound E (15 mg) (2-(2-Methoxyphenoxy)ethyl amine hydrochloride monohydrate) - USP Store. [URL: https://store.usp.org/product/1096677]

- US7534895B2 - Process for preparation of carvedilol - Google Patents. [URL: https://patents.google.

- WO/2004/041783 PROCESS FOR PREPARATION OF CARVEDILOL - WIPO. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2004041783]

- 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 - ChemScene. [URL: https://www.chemscene.com/products/2-2-methoxyphenoxy-ethylamine.html]

- (PDF) Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - ResearchGate. [URL: https://www.researchgate.net/publication/383116815_Optimization_and_Validation_of_an_HPLC_Method_for_the_Analysis_of_Carvedilol_and_Impurities]

- Carvedilol - USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/carvedilol.pdf]

- Carvedilol Related Compound E USP Reference Standard - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/usp/1096677]

- A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/a-new-and-alternate-synthesis-of-carvedilol-an-adrenergic-receptor.pdf]

- Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. [URL: https://www.japsonline.com/admin/php/uploads/294_pdf.pdf]

- Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.5c06016]

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. [URL: https://patents.google.

- Determination of impurities D and E of carvedilol tablets by RP-HPLC - Ingenta Connect. [URL: https://www.ingentaconnect.com/content/cpt/cpt/2015/00000033/00000001/art00021]

- BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW - Jetir.Org. [URL: https://www.jetir.org/papers/JETIR2003107.pdf]

Sources

- 1. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Methoxyphenoxy)ethylamine hydrochloride Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. US7534895B2 - Process for preparation of carvedilol - Google Patents [patents.google.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 7. 2-(2-Methoxyphenoxy)ethylamine - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]

- 8. 2-(2-Methoxyphenoxy)ethylamine | LGC Standards [lgcstandards.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 11. uspnf.com [uspnf.com]

- 12. Determination of impurities D and E of carvedilol tablets by RP-H...: Ingenta Connect [ingentaconnect.com]

- 13. jetir.org [jetir.org]

- 14. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethylamine Hydrochloride

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)ethylamine hydrochloride, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, primary applications, and underlying pharmacological mechanisms, supported by detailed experimental protocols and key physicochemical data.

Chemical Identity: Synonyms and Nomenclature

2-(2-Methoxyphenoxy)ethylamine hydrochloride is known by several synonyms in scientific literature and commercial listings. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

The most common synonyms include:

-

2-(2-Aminoethoxy)anisole hydrochloride

-

1-(2-Aminoethoxy)-2-methoxybenzene hydrochloride

-

Carvedilol Related Compound E (USP)[1]

-

Carvedilol EP Impurity E[2]

While the compound is widely available from chemical suppliers for research and manufacturing purposes, it is not typically marketed under specific trade or brand names for direct therapeutic use. Its primary commercial role is that of a key intermediate and a reference standard in the pharmaceutical industry.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 2-(2-Methoxyphenoxy)ethylamine hydrochloride is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 64464-07-9 | [2] |

| Molecular Formula | C9H14ClNO2 | [2] |

| Molecular Weight | 203.67 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 86-89 °C | [1] |

| Solubility | Soluble in water, with slight solubility in DMSO and Methanol. | [3] |

| Storage | Store in a cool, dry place away from moisture. | [2] |

Applications in Pharmaceutical Research and Development

The primary and most well-documented application of 2-(2-Methoxyphenoxy)ethylamine hydrochloride is its role as a critical starting material and a known impurity in the synthesis of Carvedilol.[2] Carvedilol is a non-selective beta-blocker and alpha-1 blocker used in the treatment of heart failure and high blood pressure. As "Carvedilol Related Compound E," this molecule is a crucial reference standard for purity and quality control in the manufacturing of Carvedilol.[1]